2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-ethyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-2-14-8(16)5-3-4-6(9(11,12)13)15-7(5)10/h3-4H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLNLDRMUWYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide typically involves the chlorination of a nicotinamide precursor followed by the introduction of the ethyl and trifluoromethyl groups. One common method involves the reaction of 2-chloronicotinic acid with ethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, focusing on substituent variations and their impact on physicochemical properties:
Physicochemical Properties
- Lipophilicity : The N-ethyl group in the target compound likely enhances lipophilicity compared to the unsubstituted amide (CAS 386704-05-8), improving membrane permeability in biological systems.
- Electron-Withdrawing Effects : The -CF₃ and -Cl groups in all analogs contribute to electron-deficient aromatic rings, stabilizing intermediates in synthetic pathways .
- Solubility : Carboxylic acid derivatives (e.g., 796090-23-8) exhibit higher aqueous solubility than amides or nitriles due to ionizable -COOH groups .
Key Research Findings
- Synthetic Utility : The nitrile derivative (386704-06-9) is a key intermediate in synthesizing amides via hydrolysis or reduction .
- Biological Activity: Amino-substituted analogs (e.g., 191478-53-2) show enhanced antimicrobial activity, attributed to improved target binding via H-bonding .
- Structural Insights : X-ray crystallography (using SHELX programs) has resolved substituent effects on molecular packing, critical for solid-state stability .
Biological Activity
2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 224.57 g/mol. The presence of the trifluoromethyl group (–CF₃) significantly influences its chemical behavior, enhancing its stability and potentially its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClF₃N₂O |
| Molecular Weight | 224.57 g/mol |
| Boiling Point | Not specified |
| Solubility | Moderate in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to increased potency against various biological targets.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Case Studies
Research indicates that compounds with similar structures have demonstrated significant biological activities:
- Study on Trifluoromethyl-containing Drugs : A study published in MDPI highlighted that trifluoromethyl groups can increase the potency of drugs by enhancing their interaction with target proteins . This suggests that this compound may exhibit similar enhancements in biological activity.
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Another study focused on nicotinamide derivatives showed that modifications at the 6-position could lead to effective DHODH inhibitors, which are crucial for malaria treatment . This indicates a potential therapeutic application for this compound in infectious diseases.
Table 2: Biological Activities of Related Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl-substituted Nicotinamides | Enzyme inhibition and receptor modulation | |
| Ubrogepant | Treatment for migraine | |
| Selinexor | Anticancer activity |
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Antimicrobial Activity : Given the structure's similarity to known antimicrobial agents, there is potential for this compound to exhibit similar effects.
- Cancer Therapy : The inhibition of specific enzymes involved in cancer metabolism could position this compound as a candidate for anticancer drug development.
- Neurological Disorders : Its ability to modulate neurotransmitter receptors may provide avenues for treatment in conditions such as epilepsy or chronic pain.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-chloro-N-ethyl-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized to improve yields?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloro-substituted nicotinamide derivatives can be synthesized by reacting 2-chloro-6-(trifluoromethyl)nicotinic acid with ethylamine under reflux in anhydrous dichloromethane or toluene. Catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance coupling efficiency .
- Optimization : Reaction parameters (solvent polarity, temperature, stoichiometry) should be systematically varied. Yields of 75–86% are achievable with reflux at 80–100°C for 12–24 hours, monitored by TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound and assessing its purity?
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include δ ~8.5 ppm (pyridine H), δ ~3.5 ppm (N–CH₂–CH₃), and δ ~1.2 ppm (CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 255.03).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C–F stretch) confirm functional groups .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement). Crystals are grown via slow evaporation in ethanol or acetonitrile.
- Key Parameters :
- Space group determination (e.g., monoclinic P2₁/c).
- Refinement of anisotropic displacement parameters for Cl and CF₃ groups.
- Validation using R1 (<5%) and wR2 (<10%) indices .
Advanced Research Questions
Q. How do the chloro and trifluoromethyl substituents influence the electronic properties and reactivity of the nicotinamide core?
- Frontier Orbital Analysis : The electron-withdrawing trifluoromethyl group lowers the energy of the LUMO (π* orbital), enhancing electrophilicity at the pyridine ring. Chloro substituents further polarize the molecule, directing nucleophilic attacks to specific positions (e.g., para to Cl).
- Experimental Validation : DFT calculations (B3LYP/6-31G*) and Hammett σ constants quantify substituent effects. Electrochemical methods (cyclic voltammetry) measure redox potentials .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- In Vitro Assays : Test derivatives against target enzymes (e.g., S1P1 receptors) using EC₅₀ measurements. Replace the ethyl group with bulkier alkyl chains to evaluate steric effects on binding.
- Key Findings :
- Trifluoromethyl groups enhance metabolic stability and membrane permeability.
- Chloro substituents improve selectivity by reducing off-target interactions .
Q. How can metabolomics approaches identify endogenous or exogenous interactions of this compound in biological systems?
- Workflow :
Sample Preparation : Extract metabolites from plasma/urine using acetonitrile precipitation.
High-Resolution MS : Orbitrap or Q-TOF instruments detect adducts (e.g., [M+Na]⁺).
Cheminformatics : Tools like XCMS or MetaboAnalyst map metabolic pathways and identify degradation products (e.g., dechlorinated or hydroxylated metabolites) .
Q. What methodologies are used to assess environmental exposure and degradation pathways of this compound?
- Environmental Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
